Aqueous Solubility Advantage vs. the Parent Tetrafluoroterephthalic Acid
Potassium tetrafluoroterephthalate (K₂TFBDC) provides substantially higher aqueous solubility than the free acid, tetrafluoroterephthalic acid (H₂TFBDC). The estimated water solubility of the tetrafluoroterephthalate dianion is 1.36 × 10⁴ mg L⁻¹ at 25 °C , whereas H₂TFBDC is only sparingly soluble at neutral pH due to its non‑ionic character and strong intermolecular hydrogen bonding. This solubility difference is critical for aqueous‑phase MOF syntheses, where the pre‑dissolved dipotassium salt eliminates the need for in situ deprotonation and enables faster, more homogeneous nucleation [1].
| Evidence Dimension | Water solubility at 25 °C |
|---|---|
| Target Compound Data | ≈1.36 × 10⁴ mg L⁻¹ (estimated for tetrafluoroterephthalate dianion) |
| Comparator Or Baseline | Tetrafluoroterephthalic acid (H₂TFBDC): sparingly soluble at neutral pH; exact value not reported but qualitatively much lower |
| Quantified Difference | Multiple orders of magnitude higher solubility for the dipotassium salt |
| Conditions | Estimated by WSKOW v1.41 (Log Kow-based model); experimental qualitative observations |
Why This Matters
Higher solubility directly enables water‑based, scalable MOF syntheses (e.g., F4_UiO‑66(Ce) and F4_MIL‑140A(Ce) prepared in water [1]) and avoids solubility‑limited reaction kinetics that can compromise crystallinity and yield when using the free acid.
- [1] D'Amato, R. et al. Water-Based Synthesis and Enhanced CO₂ Capture Performance of Perfluorinated Cerium-Based Metal–Organic Frameworks with UiO‑66 and MIL‑140 Topology. ACS Sustainable Chemistry & Engineering, 2019, 7, 394–402. https://doi.org/10.1021/acssuschemeng.8b03765 View Source
